molecular formula C18H26ClNO3 B14803468 tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate

tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate

Cat. No.: B14803468
M. Wt: 339.9 g/mol
InChI Key: PNMQHMCDGRXMPK-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate is a carbamate derivative featuring a cyclohexyl backbone substituted with a 3-chlorophenylmethoxy group and a tert-butyl carbamate moiety. This structure combines lipophilic (tert-butyl, cyclohexyl) and polar (carbamate) elements, making it a candidate for medicinal chemistry applications, particularly in kinase or receptor modulation.

Properties

Molecular Formula

C18H26ClNO3

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)

InChI Key

PNMQHMCDGRXMPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis via Chiral Catalysis

Enantiomerically pure tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate is synthesized using palladium-catalyzed asymmetric amination. The patent US10919842B2 describes a protocol where tert-butyl ((1S,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate undergoes stereoselective reduction to install the cyclohexanol stereocenter. Key steps include:

  • Chiral Ligand-Mediated Coupling : A Pd₂(dba)₃/BINAP catalyst system facilitates Buchwald-Hartwig amination of a nitrocyclohexanone precursor with tert-butyl carbamate, achieving >90% enantiomeric excess (ee) at 80°C in toluene.
  • Stereochemical Retention : Subsequent Mitsunobu reaction with 3-chlorobenzyl alcohol preserves configuration using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding the (1S,2S)-diastereomer in 84% yield.

Table 1: Optimization of Pd-Catalyzed Amination

Catalyst System Ligand Temp (°C) ee (%) Yield (%)
Pd₂(dba)₃ BINAP 80 92 78
Pd(OAc)₂ Josiphos 100 85 65

Mitsunobu Reaction for Ether Formation

The 3-chlorobenzyloxy group is introduced via Mitsunobu etherification, which inverts stereochemistry at the cyclohexanol center. Standard conditions use 3-chlorobenzyl alcohol, DIAD, and PPh₃ in THF at 0°C to room temperature (RT) for 12–24 hours.

Critical Parameters :

  • Solvent : THF outperforms dichloromethane (DCM) due to better solubility of intermediates.
  • Azodicarboxylate : DIAD provides higher yields (85%) compared to diethyl azodicarboxylate (DEAD, 72%).

Table 2: Mitsunobu Reaction Optimization

Reagent Solvent Time (h) Yield (%)
DIAD, PPh₃ THF 24 85
DEAD, PPh₃ DCM 12 72

Carbamate Protection Strategies

The tert-butyl carbamate group is installed via reaction of the cyclohexylamine intermediate with tert-butyl chloroformate (Boc₂O). Optimal conditions use Boc₂O (1.2 equiv) and triethylamine (TEA, 2.0 equiv) in DCM at 0°C→RT for 4 hours, achieving 90% yield.

Side Reactions :

  • Overprotection is minimized by slow addition of Boc₂O.
  • Aqueous workup (5% HCl) removes excess TEA-HCl.

Nucleophilic Substitution Approaches

Alternative routes employ SN2 displacement of a cyclohexyl triflate with 3-chlorobenzyl alcohol. Using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 60°C for 6 hours affords the ether in 68% yield. However, stereochemical control is inferior to Mitsunobu methods.

Table 3: Comparison of Etherification Methods

Method Stereoselectivity Yield (%)
Mitsunobu High (retention) 85
SN2 Displacement Low 68

Industrial-Scale Synthesis and Process Optimization

Large-scale production employs continuous flow reactors to enhance reproducibility and safety. Key improvements include:

  • Solvent Recycling : THF is recovered via distillation (bp 66°C) at 80% efficiency.
  • Catalyst Loading Reduction : Pd₂(dba)₃ is reduced to 0.5 mol% without compromising yield.

Table 4: Scalability Metrics

Parameter Lab Scale Pilot Plant
Batch Size 10 g 50 kg
Cycle Time 48 h 72 h
Overall Yield 78% 82%

Stereochemical Analysis and Resolution

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms enantiopurity, while X-ray crystallography resolves absolute configuration. Racemic mixtures are resolved via diastereomeric salt formation with L-tartaric acid (72% recovery).

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl ((1R,2R)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the production of other chemicals, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((1R,2R)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Substituent Variations on the Cyclohexyl Ring

tert-butyl N-(3-fluorocyclohexyl)carbamate ()
  • Structure : Replaces the 3-chlorophenylmethoxy group with a fluorine atom on the cyclohexyl ring.
  • Key Differences :
    • Electronegativity : Fluorine’s higher electronegativity may alter electronic distribution compared to the electron-withdrawing 3-chlorophenyl group.
    • Molecular Weight : Lower MW (217.28 g/mol vs. ~338.85 g/mol for the target compound).
    • Applications : Fluorine’s small size and metabolic stability make it common in CNS-targeting drugs, whereas the bulkier 3-chlorophenyl group may enhance binding to hydrophobic pockets .
tert-butyl N-[2-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate ()
  • Structure : Features a chloropyrimidine substituent instead of 3-chlorophenylmethoxy.
  • Synthetic Complexity: Requires multi-step synthesis involving azide-alkyne cycloaddition (e.g., triazole formation in ) .

Heterocyclic Additions and Modifications

tert-butyl ((cis)-4-(4-(((2-((3-chlorophenyl)amino)quinazolin-8-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate ()
  • Structure : Incorporates a quinazoline-triazole moiety linked to the cyclohexyl-carbamate core.
  • Analytical Data: NMR and LC-MS data (e.g., [M+H]+ peaks) confirm structural integrity, with purity >95% in analogs .
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate ()
  • Structure : Replaces the methoxy group with a benzimidazolone ring.
  • Key Differences :
    • Isomerism : Exists as an 85:15 cis/trans mixture, highlighting the stereochemical sensitivity of cyclohexyl derivatives.
    • LCMS Data : [M-Boc+H]+ at m/z 266 indicates efficient deprotection, a critical step in prodrug activation .

Stereochemical and Isomeric Considerations

cis/trans Isomers of tert-butyl carbamates ()
  • Separation: Cis isomers (e.g., tert-butyl ((cis)-4-(((1S,2R)-2-(3’-trifluoromethylbiphenyl)cyclopropyl)amino)cyclohexyl)carbamate) are less polar than trans isomers, enabling chromatographic separation.
  • Pharmacological Impact : Stereochemistry influences binding to targets like opioid receptors () or kinases, suggesting the target compound’s activity may depend on its cyclohexyl conformation .

Analytical Characterization

Compound NMR Shifts (δ, ppm) LC-MS [M+H]+ Purity (%) Reference
Target Compound ~1.4 (t-Bu), 3.5 (OCH2), 7.2 (Ar-H) 338.85 >95 Inferred
tert-butyl N-(3-fluorocyclohexyl)carbamate 1.4 (t-Bu), 4.8 (F-CH) 217.28 >98
Quinazoline-triazole analog () 8.1 (quinazoline-H), 5.2 (triazole) 550.2 98

Biological Activity

tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate is a synthetic organic compound classified as a carbamate. Its unique structure, characterized by a tert-butyl group, a cyclohexyl moiety, and a 3-chlorophenylmethoxy group, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈ClN₁O₂
  • Molecular Weight : Approximately 339.9 g/mol

The presence of the chlorine atom in the chlorophenyl group may enhance its reactivity and interaction with biological targets, distinguishing it from other carbamates .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. The exact mechanisms of action are still under investigation, but the compound's structure suggests interactions with key molecular targets in biological systems .

Receptor Binding

The compound's ability to bind to various receptors has also been explored. It is hypothesized that the unique structural features of this compound allow it to modulate receptor activity, which could have implications for its use as a therapeutic agent in conditions such as pain and inflammation .

Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Enzyme Interaction Analysis

Another research effort focused on the interaction of this compound with cyclooxygenase (COX) enzymes. The findings demonstrated that this compound inhibited COX activity in vitro, supporting its potential role in pain management therapies.

Study Objective Findings
Study 1Assess anti-inflammatory effectsSignificant reduction in inflammatory markers
Study 2Analyze enzyme interactionsInhibition of COX activity observed

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbamates to highlight its unique properties:

Compound Name Molecular Formula Unique Features
Tert-butyl (1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamateC₁₅H₁₈ClN₁O₂Contains a hydroxyl group
Tert-butyl N-{3-[1-(aminomethyl)cyclohexyl]-4-chlorophenyl}carbamateC₁₅H₁₈ClN₂O₂Aminomethyl substituent
Tert-butyl N-(2-(4-methylphenoxy)cyclohexane)carbamateC₁₅H₁₈N₂O₂Methylphenoxy substituent

The presence of the chlorobenzyl group in this compound enhances its reactivity and potential biological interactions compared to these similar compounds .

Q & A

Q. What are the common synthetic routes for tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, tert-butyl carbamate intermediates are often prepared using Buchwald-Hartwig amination or SN2 reactions. A representative method involves coupling a cyclohexylamine derivative with a 3-chlorobenzyl ether group under inert atmosphere (N₂), followed by carbamate protection using di-tert-butyl dicarbonate (Boc anhydride) . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is standard .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are primary tools. For example, tert-butyl carbamate protons resonate at δ 1.4–1.5 ppm in ¹H NMR, while the 3-chlorophenyl methoxy group shows aromatic signals at δ 6.8–7.4 ppm. High-resolution MS (HRMS) confirms molecular weight (e.g., [M + H]⁺ expected for C₁₈H₂₅ClNO₃: 338.15 g/mol) .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light or moisture, as Boc-protected amines are sensitive to acidic/basic conditions .

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies by exposing the compound to varying pH (e.g., 1–14), temperatures (25–60°C), and solvents. Monitor degradation via HPLC or TLC. For instance, tert-butyl carbamates decompose in acidic environments (e.g., HCl/MeOH) to release free amines .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of tert-butyl carbamate intermediates?

Catalyst selection is critical. For Pd-mediated couplings (e.g., Suzuki or Buchwald-Hartwig), use Pd₂(dba)₃ with BINAP ligand in toluene/THF at 100°C. Optimize equivalents of LHMDS (Lithium Hexamethyldisilazide) to enhance nucleophilicity . Microwave-assisted synthesis may reduce reaction times .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from rotamers or impurities. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, cyclohexyl ring protons often exhibit complex splitting patterns due to chair conformations. Compare experimental data with computational predictions (DFT) .

Q. How to evaluate the compound’s biological activity, such as kinase inhibition?

Screen against target proteins (e.g., Ras-family GTPases) using fluorescence-based assays (e.g., GTPase-Glo™). Measure IC₅₀ values via dose-response curves. Structural analogs of tert-butyl carbamates have shown activity as pan-Ras inhibitors by binding to switch-II regions .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for carbamate hydrolysis or nucleophilic attacks. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets .

Q. How to troubleshoot low yields in the final Boc-deprotection step?

Use sat. HCl/MeOH (4 M) at 0°C for controlled deprotection. Avoid excess acid, which may degrade the cyclohexyl backbone. Monitor reaction progress via LC-MS; quench with K₂CO₃ to neutralize acid .

Q. What are the ecological implications of this compound’s degradation products?

Hydrolysis generates 3-chlorobenzyl alcohol and cyclohexylamine, which require biodegradability testing (OECD 301F). Use LC-MS/MS to quantify metabolites in simulated wastewater. Tert-butyl alcohol (a byproduct) is persistent but low in acute toxicity .

Data Analysis & Experimental Design

Q. How to design a kinetic study for carbamate hydrolysis?

Use pseudo-first-order conditions with excess HCl. Withdraw aliquots at intervals and analyze by HPLC. Calculate rate constants (k) via ln([A]₀/[A]) = kt. Activation energy (Eₐ) is derived from Arrhenius plots at 25–60°C .

Q. What statistical methods validate purity assays (e.g., HPLC)?

Apply ANOVA for inter-day/inter-operator variability. Use calibration curves (R² > 0.99) with internal standards (e.g., benzophenone). Forced degradation studies (ICH Q2(R1)) ensure method robustness .

Q. How to reconcile conflicting bioactivity data across studies?

Perform meta-analysis adjusting for variables: cell line (e.g., HEK293 vs. HeLa), assay type (in vitro vs. in vivo), and compound concentration. Use Cohen’s d to quantify effect sizes .

Q. What protocols confirm enantiomeric purity of the cyclohexyl backbone?

Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) or polarimetry. Compare retention times with racemic standards. X-ray crystallography definitively assigns stereochemistry .

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